molecular formula C17H21N3O3 B5312228 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide

3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide

カタログ番号 B5312228
分子量: 315.37 g/mol
InChIキー: APSMWQOWEIONBT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide, also known as DAPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DAPA belongs to a class of compounds called dipeptidyl peptidase-4 (DPP-4) inhibitors, which are used in the treatment of type 2 diabetes mellitus.

作用機序

The mechanism of action of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide involves its inhibition of DPP-4, an enzyme that breaks down incretin hormones. By inhibiting DPP-4, 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide increases the levels of incretin hormones, which in turn stimulate insulin secretion and reduce glucagon secretion. This results in improved glycemic control in patients with type 2 diabetes mellitus.
Biochemical and Physiological Effects:
3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide has been shown to have several biochemical and physiological effects in the body. These include increased insulin secretion, decreased glucagon secretion, improved glycemic control, and reduced inflammation. 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide has also been shown to have beneficial effects on cardiovascular health, including reduced risk of heart failure and improved endothelial function.

実験室実験の利点と制限

One of the main advantages of using 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide in lab experiments is its specificity for DPP-4 inhibition. This allows researchers to study the effects of DPP-4 inhibition on various physiological processes. However, one limitation of using 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide in lab experiments is its potential for off-target effects, which can complicate the interpretation of results.

将来の方向性

There are several potential future directions for research on 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide. These include further exploration of its effects on cardiovascular health, investigation of its potential for use in combination with other diabetes medications, and examination of its effects on other physiological processes beyond glycemic control. Additionally, there is a need for further research on the safety and efficacy of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide in different patient populations.
In conclusion, 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide is a promising compound with potential therapeutic applications in the treatment of type 2 diabetes mellitus. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand the potential of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide for use in treating diabetes and other physiological conditions.

合成法

The synthesis of 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide involves the reaction of 2-(2,6-dimethylphenoxy)nicotinic acid with N-((tert-butoxycarbonyl)amino)-3-hydroxypropan-1-amine, followed by removal of the protecting group to yield the final product. This synthesis method has been described in detail in several scientific publications.

科学的研究の応用

3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus. As a DPP-4 inhibitor, 3-amino-N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2-hydroxypropanamide works by inhibiting the breakdown of incretin hormones, which are responsible for stimulating insulin secretion and reducing glucagon secretion. This results in improved glycemic control in patients with type 2 diabetes mellitus.

特性

IUPAC Name

3-amino-N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-2-hydroxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-11-5-3-6-12(2)15(11)23-17-13(7-4-8-19-17)10-20-16(22)14(21)9-18/h3-8,14,21H,9-10,18H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSMWQOWEIONBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=C(C=CC=N2)CNC(=O)C(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。